molecular formula C9H8ClNO5 B14906861 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid

3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid

Cat. No.: B14906861
M. Wt: 245.61 g/mol
InChI Key: DAXCXPJNPQDTAQ-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine compound with a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid typically involves the chlorination of 6-methoxy-5-(methoxycarbonyl)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its bioactive effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid is unique due to the presence of both chlorine and methoxycarbonyl groups, which confer specific reactivity and potential bioactivity. Its structure allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

IUPAC Name

3-chloro-6-methoxy-5-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H8ClNO5/c1-15-7-4(9(14)16-2)3-5(10)6(11-7)8(12)13/h3H,1-2H3,(H,12,13)

InChI Key

DAXCXPJNPQDTAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)OC)Cl)C(=O)O

Origin of Product

United States

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